1,2-Dioleoyl-3-arachidoylglycerol

Physical State Melting Point Crystallization

Generic TAG substitutes fail to replicate precise physicochemical properties needed for reproducible lipidomics and crystallization research. Minor acyl chain or regiospecificity deviations alter melting behavior and molecular packing. 1,2-Dioleoyl-3-arachidoylglycerol (AOO, CAS 77145-65-4) provides a structurally defined C18:1/C18:1/C20:0 composition with regiospecific sn-1,2-oleoyl and sn-3-arachidoyl substitution. • Solid at RT with defined melting point for stable SLN/NLC formulations • Validated HPLC-MS calibrant for TAG mixture quantification • Triple-layer packing model for lipid polymorphism studies

Molecular Formula C59H110O6
Molecular Weight 915.5 g/mol
CAS No. 77145-65-4
Cat. No. B3025943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-3-arachidoylglycerol
CAS77145-65-4
Molecular FormulaC59H110O6
Molecular Weight915.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C59H110O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h26-27,30-31,56H,4-25,28-29,32-55H2,1-3H3/b30-26-,31-27-
InChIKeyJFKGKULDMWLHEK-VUGPWPOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate: Identity and Baseline Characteristics


2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate (CAS 77145-65-4), also known as 1,2-Dioleoyl-3-arachidoylglycerol (AOO), is a defined, mixed-acid triacylglycerol (TAG). Its structure comprises a glycerol backbone esterified with two unsaturated oleic acid (C18:1) chains and one saturated arachidic acid (C20:0) chain . The compound has a molecular formula of C59H110O6 and a molecular weight of 915.5 g/mol . This precise composition dictates its unique physicochemical properties, including its solid physical state at room temperature, high hydrophobicity (predicted LogP of 24.4-25.29), and specific polymorphic behavior, which are critical for its applications as a research standard and model compound [1].

Identity Defined mixed-acid TAG standard (C18:1 / C20:0)
Format Solid-state lipid matrix for crystallization and SLN research
Use Context Model compound for lipid polymorphism and physical studies

2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate: Substitution Risk


Generic substitution of 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate with other triacylglycerols (TAGs) is scientifically unsound due to the compound's specific fatty acid composition and regiospecificity. Even minor changes in acyl chain length or saturation dramatically alter key physical properties. For instance, replacing the C20:0 arachidic acid with a C16:0 palmitic acid in 1,2-dioleoyl-3-palmitoylglycerol shifts the melting point from a solid state to near-ambient (23-23.5 °C) . More profoundly, changing the regiospecificity from a 1,2-dioleoyl-3-acyl to a 1,3-dioleoyl-2-acyl arrangement fundamentally changes the molecular packing and polymorphic behavior, as demonstrated by comparative studies on similar TAG series [1][2]. These differences have direct, quantifiable impacts on experimental outcomes in applications ranging from crystallization studies to lipid metabolism assays, making this specific compound indispensable for reproducible and accurate research.

Acyl chain length substitution (e.g., C20→C16) may shift melting point and solid-state behavior, limiting direct replacement.
Regiospecificity change (1,2-dioleoyl-3-acyl vs 1,3-dioleoyl-2-acyl) alters molecular packing and polymorphic outcome.
Unsaturation or chain-length mismatch may reduce reproducibility in crystallization and lipid metabolism assays.

2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate: Quantitative Differentiation Guide


Solid Physical State and Melting Point vs. Triolein

2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate is a solid at room temperature . In contrast, the analogous triacylglycerol triolein (1,2,3-trioleoyl glycerol, OOO), which contains only unsaturated C18:1 chains, is a liquid with a melting point of -5.5 to -4 °C [1]. This 20-25 °C difference in melting point is directly attributable to the presence of the saturated C20:0 arachidic acid chain in the target compound [2].

Solid vs. Triolein
Head-to-head
Solid at 25°C vs liquid mp −5.5 to −4°C
Enables solid-lipid matrix use; triolein unsuitable
Reported >20°C mp difference
Physical State Melting Point Crystallization Lipid Standard

Higher Melting Point vs. 1,2-Dioleoyl-3-palmitoylglycerol

The melting point of 1,2-dioleoyl-3-palmitoylglycerol (C16:0 saturated chain) is reported as 23-23.5 °C . 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate, with a longer C20:0 saturated chain, is a solid at room temperature, indicating a significantly higher melting point . This is consistent with the systematic relationship observed in the 1,2-dioleoyl-3-acyl-sn-glycerol series, where an increase in saturated acyl chain length results in higher melting temperatures and enthalpy of fusion [1].

Chain Length Effect
Class-level
Solid at 25°C; palmitoyl analog mp 23–23.5°C
Stable solid matrix at lab temperature; comparator near melt may phase-change
Chain length effect (C20 vs C16)
Melting Point Chain Length Effect Lipid Crystallization Solid Lipid Matrix

Unique Polymorphic Packing and Crystalline Structure

As a member of the 1,2-dioleoyl-3-acyl-sn-glycerol series, 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate exhibits a unique triple-layer packing arrangement in its stable crystalline form [1]. In this structure, a bilayer of the unsaturated oleoyl chains segregates from an interdigitated layer of the saturated arachidic chains [1]. This is in contrast to the polymorphic behavior of symmetric 1,3-dioleoyl-2-acyl triacylglycerols (e.g., 1,3-dioleoyl-2-stearoyl glycerol), which exhibit different packing modes and phase behaviors [2].

Polymorphic Packing
Class-level
Triple-layer: oleoyl bilayer + interdigitated C20:0 layer
Critical for lipid crystallization studies and phase behavior
Based on DSC and X-ray powder diffraction
Polymorphism Crystal Structure X-ray Diffraction Lipid Bilayer Material Science

High LogP and Defined Solubility Profile

The predicted octanol-water partition coefficient (LogP) for 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate is reported to be in the range of 24.4 to 25.29 [1]. This indicates extreme hydrophobicity. Its solubility profile is defined: it is typically soluble in chloroform, DMF, and ethanol at specific concentrations (e.g., 10 mg/mL in DMF and ethanol), and shows limited solubility in aqueous mixtures (e.g., 500 μg/mL in ethanol:PBS 1:1) [1].

LogP & Solubility
Context-dependent
LogP 24.4–25.29; soluble in CHCl₃, DMF, ethanol
Extreme hydrophobicity guides formulation and handling
Predicted values, vendor specification
Hydrophobicity LogP Solubility Lipid Formulation Lipidomics

2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate: Key Application Scenarios


Solid-Lipid Matrix for Nanoparticle Formulation

Given its solid physical state at room temperature and higher melting point compared to analogs like 1,2-dioleoyl-3-palmitoylglycerol , this compound is an ideal candidate for formulating stable solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its defined melting point and crystalline structure [1] allow for controlled drug release profiles, unlike liquid oils such as triolein [2].

Analytical Standard in Lipidomics and Food Science

This compound serves as a precise analytical standard for the identification and quantification of complex triacylglycerol mixtures in natural oils . Its unique and defined structure, particularly the presence of a C20:0 chain alongside C18:1 chains, makes it a valuable calibrant in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods for lipidomics [3].

Model System for Lipid Crystallization and Polymorphism

The well-characterized triple-layer packing arrangement of 1,2-dioleoyl-3-acyl-sn-glycerols [1] makes this specific compound a valuable model system for fundamental studies of lipid crystallization and polymorphism. This is crucial for understanding the physical properties of fats in food science (e.g., chocolate blooming, margarine texture) and in biological membranes.

Application
Selection Property
Validation Focus
Solid-lipid nanoparticle formulation studies
Solid-state matrix behavior
Crystallization-controlled release profile
Analytical standard in lipidomics
Defined hydrophobic TAG identity
Chromatographic and MS calibration
Lipid crystallization and polymorphism model
Triple-layer polymorphic packing
X-ray diffraction and DSC characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dioleoyl-3-arachidoylglycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.